6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE
Overview
Description
6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE is a chemical compound with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.3 g/mol . This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, creating a rigid and three-dimensional structure. This rigidity often imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE typically involves the reaction of a diazaspiro intermediate with benzyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors to improve yield and reduce reaction time.
Chemical Reactions Analysis
6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized spirocyclic compounds.
Scientific Research Applications
6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE can be compared with other similar compounds in the diazaspiro family, such as:
Benzyl 1,5-diazaspiro[3.4]octane-1-carboxylate: This compound has a similar structure but with a different positioning of the nitrogen atoms, which can lead to different chemical and biological properties.
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a tert-butyl group instead of a benzyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the benzyl group, which can impart unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
benzyl 1,7-diazaspiro[3.4]octane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-7-14(11-16)6-8-15-14/h1-5,15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQXVAQAZSHCCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745357 | |
Record name | Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-81-5 | |
Record name | Phenylmethyl 1,6-diazaspiro[3.4]octane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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